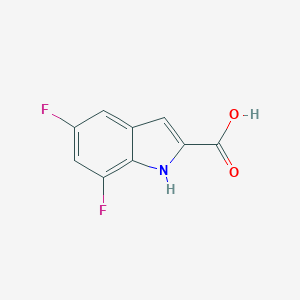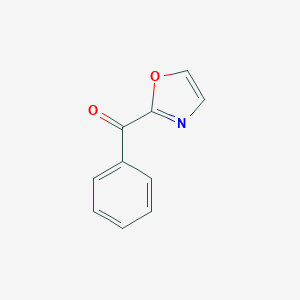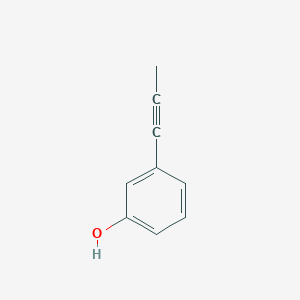
4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid
説明
4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid, also known as HEPBS, is a compound with the molecular formula C10H22N2O4S . It has a molecular weight of 266.36 g/mol .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C10H22N2O4S/c13-9-8-12-6-4-11(5-7-12)3-1-2-10-17(14,15)16/h13H,1-10H2,(H,14,15,16) . The Canonical SMILES representation is C1CN(CCN1CCCCS(=O)(=O)O)CCO . Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.36 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 7 . The XLogP3-AA is -3.3 .科学的研究の応用
Synthesis of Organic Compounds :
- Used as a catalyst in the synthesis of organic compounds like 1-(benzothiazolylamino)phenylmethyl-2-naphthols, providing excellent yields under mild conditions and easy separation for reuse (Pourghasemi Lati et al., 2018).
Antimicrobial Properties :
- Demonstrated antimicrobial and antifungal activities, particularly compounds like 4-(4-carboxypyridinium-1-yl)butane-1-sulfonic acid showing high activity against various bacteria and fungi (Fadda et al., 2016).
Pharmaceutical Applications :
- Explored for potential anti-malarial properties. Certain derivatives have shown promising results in this field (Cunico et al., 2009).
- Investigated in cancer therapy, particularly for pain treatment and bone marrow stimulation (Theodore et al., 1997).
Catalytic Applications :
- Used in the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, highlighting its efficiency as a catalyst under solvent-free conditions (Goli-Jolodar et al., 2018).
Industrial and Analytical Chemistry :
- Applied in designing mass-separating agents for the separation of azeotropic mixtures, showing potential in industrial separation processes (Taha, 2016).
- Explored in the development of buffer systems for biological and chemical analysis, demonstrating its utility in maintaining pH stability (Roy et al., 2002).
作用機序
HEPBS, also known as N-(2-Hydroxyethyl)piperazine-N’-(4-butanesulfonic acid) or 4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid, is a zwitterionic organic chemical buffering agent . It is one of Good’s buffers, which are a group of buffers that were selected for their pH stability, minimal absorption in visible or UV spectral range, minimal reactivity, and compatibility with biological systems .
Target of Action
The primary target of HEPBS is the pH of the solution it is in. It is used to maintain the pH within a desired range, typically between 6.8 and 8.2 .
Mode of Action
HEPBS operates by releasing or absorbing protons in response to changes in the pH of the solution . This ability allows it to stabilize the pH by preventing drastic shifts, which is crucial in experiments sensitive to pH changes .
Biochemical Pathways
HEPBS does not directly participate in biochemical pathways. Instead, it helps maintain the optimal pH for these pathways to occur. In biological studies, the pH influences cell metabolism .
Pharmacokinetics
Its solubility in water is known to be 05 g/mL , which suggests that it could be well-distributed in aqueous environments.
Result of Action
The primary result of HEPBS’s action is the stabilization of pH. This is particularly important in studies involving protein-ligand interactions, where maintaining a consistent pH is essential . Changes in pH can modify electrostatic interactions between charged functional groups of the amino acids and consequently the three-dimensional structure of the protein . Since the function of a protein is dependent on its shape, a deep change of pH can lead to the disruption of protein structure (denaturation) and loss of its function .
Action Environment
The efficacy and stability of HEPBS are influenced by environmental factors such as temperature and the presence of other ions in the solution. It is particularly valued for its minimal metal ion binding, which is crucial in experiments sensitive to metal chelation effects . Like other good’s buffers, hepbs can complex metals and interact with biological systems .
特性
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]butane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4S/c13-9-8-12-6-4-11(5-7-12)3-1-2-10-17(14,15)16/h13H,1-10H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJNFONOHINEFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCS(=O)(=O)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433437 | |
| Record name | HEPBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid | |
CAS RN |
161308-36-7 | |
| Record name | HEPBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEPBS | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of HEPBS?
A1: The molecular formula of HEPBS is C10H22N2O4S, and its molecular weight is 266.37 g/mol. []
Q2: Is there any spectroscopic data available for HEPBS?
A2: While the provided literature doesn't contain specific spectroscopic data, researchers typically characterize HEPBS using techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry. []
Q3: What is the pH range where HEPBS is most effective as a buffer?
A3: HEPBS is a suitable buffer for the physiological pH range, particularly between pH 7 and 9. This makes it valuable for research involving blood, plasma, and other biological systems. [, ]
Q4: How does temperature affect the pH of HEPBS buffer solutions?
A4: The pH of HEPBS buffer solutions changes with temperature. For example, a physiological phosphate buffer solution has a pH of 7.415 at 25°C and 7.395 at 37°C. []
Q5: Can HEPBS be used in reactions involving cyanogen bromide (BrCN)?
A5: Caution is advised when using HEPBS in reactions with BrCN. Research shows that buffers containing hydroxyl groups, like HEPBS, can react with oligodeoxynucleotides in the presence of BrCN, potentially affecting reaction yields. []
Q6: Does HEPBS possess any intrinsic catalytic activity?
A6: Research has shown that Cerium-based Metal-Organic Frameworks (Ce-MOFs) of UiO-66(Ce) exhibit apyrase-like activity, catalyzing the hydrolysis of high-energy phosphate bonds in ATP and ADP. [] This discovery opens up potential applications for Ce-MOFs in modulating ATP/ADP-related physiological processes.
Q7: Can HEPBS be used in studies involving platelet aggregation?
A7: The apyrase-like activity of Ce-MOFs, which catalyze the hydrolysis of ADP, suggests potential applications in inhibiting ADP-induced platelet aggregation. Studies have shown significant inhibition of platelet aggregation when platelet-rich plasma was exposed to biomimetic UiO-66(Ce) films. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





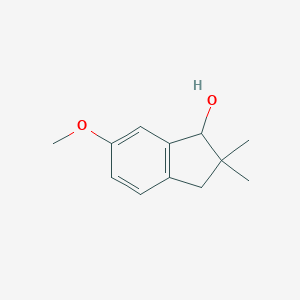
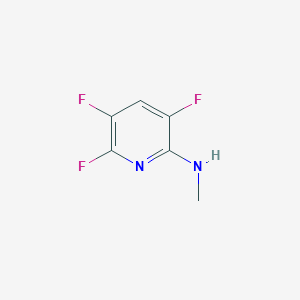
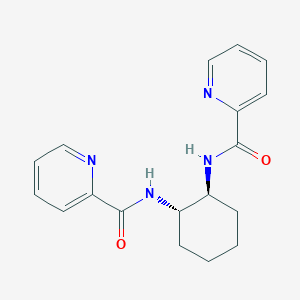


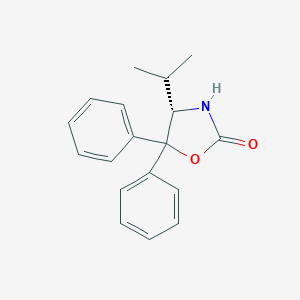

![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
